2-azidoacetyl Chloride

Catalog No.
S1966028
CAS No.
30426-58-5
M.F
C2H2ClN3O
M. Wt
119.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-azidoacetyl Chloride

CAS Number

30426-58-5

Product Name

2-azidoacetyl Chloride

IUPAC Name

2-azidoacetyl chloride

Molecular Formula

C2H2ClN3O

Molecular Weight

119.51 g/mol

InChI

InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2

InChI Key

SUHXTVABLHHRST-UHFFFAOYSA-N

SMILES

C(C(=O)Cl)N=[N+]=[N-]

Canonical SMILES

C(C(=O)Cl)N=[N+]=[N-]

Bioconjugation

  • Protein Modification: 2-Azidoacetyl Chloride can be used to covalently attach azido groups to proteins. The azide group serves as a versatile handle for subsequent labeling with various probes using click chemistry techniques []. This approach allows researchers to study protein-protein interactions, protein localization, and protein function.
  • Antibody-Drug Conjugates (ADCs): The azide moiety introduced by 2-Azidoacetyl Chloride can participate in click reactions to attach cytotoxic drugs to antibodies. This strategy is being explored for the development of ADCs, a class of targeted cancer therapeutics [].

Organic Synthesis

  • Introduction of Azidoacetyl Functionality: 2-Azidoacetyl Chloride acts as a reagent for introducing the azidoacetyl group into various organic molecules. This functional group can be further manipulated for diverse applications in organic synthesis. For instance, it can be used as a precursor for the synthesis of cycloaddition reagents or modified peptides [].

Other Potential Applications

Emerging research suggests that 2-Azidoacetyl Chloride might hold promise for other scientific applications, including:

  • Bioorthogonal Labeling: The azide group's ability to undergo selective click reactions in complex biological environments makes 2-Azidoacetyl Chloride a potential tool for bioorthogonal labeling of biomolecules within living cells [].
  • Drug Discovery: The azide functionality can be used to create photoaffinity probes that bind to specific targets, aiding in drug discovery efforts [].

2-Azidoacetyl Chloride is an organic compound with the chemical formula C₂H₂ClN₃O. It features a chloro group attached to an acetamide structure, with an azido functional group (-N₃) that imparts unique reactivity. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its ability to participate in various

2-Azidoacetyl chloride is a potentially hazardous compound. Here are some safety concerns:

  • Toxic: While specific data is limited, azide groups can be toxic, and acyl chlorides are known irritants. Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Moisture sensitive: As mentioned earlier, it readily reacts with water, releasing hydrochloric acid fumes, which are corrosive and irritating to the respiratory system.
  • Flammable: Organic compounds containing chlorides often have some degree of flammability. Proper handling procedures to avoid ignition sources are recommended [].

  • Nucleophilic Substitution: The azido group can be displaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Acylation Reactions: It can react with amines and alcohols to form amides and esters, respectively.
  • Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the azide-alkyne cycloaddition reaction, which is widely utilized in bioconjugation and materials science.

Research indicates that 2-Azidoacetyl Chloride exhibits biological activity, particularly in the context of drug development. Its azido group can facilitate the formation of bioactive compounds through click chemistry, enabling the targeted delivery of therapeutic agents. Additionally, studies have shown that derivatives of 2-Azidoacetyl Chloride can interact with biological macromolecules, enhancing their potential as pharmaceuticals.

The synthesis of 2-Azidoacetyl Chloride can be achieved through various methods:

  • From Chloroacetic Acid: Reacting chloroacetic acid with sodium azide yields 2-Azidoacetyl Chloride.
  • From 2-Azidoacetic Acid: This compound can also be synthesized by reacting 2-azidoacetic acid with oxalyl chloride, which converts the carboxylic acid into an acyl chloride .
  • Acylation Followed by Azidation: Another method involves the chloroacylation of hydrazides followed by SN2 azidation, although this route may yield lower product quantities .

2-Azidoacetyl Chloride is utilized in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals.
  • Bioconjugation: Its azido functionality allows for selective labeling of biomolecules.
  • Material Science: It is used in the development of functionalized polymers and materials through click chemistry.

Several compounds share structural or functional similarities with 2-Azidoacetyl Chloride. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Azidoacetic Acid-COOH + -N₃Directly involved in synthesis of azides
Chloroacetic Acid-COOH + -ClUsed as a precursor for acyl chlorides
Azidomethyl Ketone-C(=O)-CH₂-N₃Exhibits different reactivity patterns
2-Azidopropionic Acid-COOH + -N₃Similar reactivity but different steric properties

The uniqueness of 2-Azidoacetyl Chloride lies in its specific combination of a chloro group and an azide, which allows it to function effectively in both nucleophilic substitution and click chemistry reactions. Its versatility makes it a valuable compound in synthetic organic chemistry and drug development.

IUPAC Nomenclature and Systematic Identification

2-Azidoacetyl chloride is systematically identified by its IUPAC name, 2-azidoacetyl chloride, with the CAS registry number 30426-58-5. Its molecular formula is C₂H₂ClN₃O, comprising a central carbon atom bonded to an acyl chloride group (C=O–Cl), an azide group (–N₃), and a methyl group. The compound’s structure is represented by the SMILES notation C(C(=O)Cl)N=[N+]=[N-], which reflects the connectivity of the acyl chloride and azide functionalities.

PropertyValueSource
Molecular Weight119.51 g/mol
InChI KeySUHXTVABLHHRST-UHFFFAOYSA-N
Canonical SMILESC(C(=O)Cl)N=[N+]=[N-]

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for 2-azidoacetyl chloride are not explicitly reported in the literature, analogous azido-containing compounds provide insights into its likely geometry. For example, 2-azido-N-(4-methylphenyl)acetamide forms hydrogen-bonded chains in the solid state, with azide groups adopting linear geometries (N–N–C–C torsion angles near 180°). Such structural motifs suggest that 2-azidoacetyl chloride may exhibit similar bonding patterns, including:

  • Acyl chloride group: A planar trigonal geometry around the carbonyl carbon, with the chlorine atom positioned trans to the azide group.
  • Azide group: A linear N₃–C arrangement, stabilized by resonance between the three nitrogen atoms.
  • Intermolecular interactions: Potential hydrogen bonding or dipole-dipole interactions between the azide and acyl chloride groups in the crystalline state.

Comparative Analysis of 2D vs. 3D Conformational Studies

Theoretical studies on related azidoacetyl derivatives highlight conformational preferences. For instance, 2-azidoacetic acid derivatives often adopt s-trans conformations in solution, as shown by NOE (nuclear Overhauser effect) and LIS (lanthanide-induced shift) simulations. Computational methods such as DFT (density functional theory) further reveal that the azide group’s orientation relative to the acyl chloride moiety is critical for reactivity. While specific 2D (e.g., NMR) and 3D (e.g., X-ray) data for 2-azidoacetyl chloride are limited, these studies underscore the importance of conformational analysis in predicting its behavior in synthetic and biological systems.

XLogP3

1.9

Wikipedia

2-azidoacetyl Chloride

Dates

Last modified: 04-14-2024

Explore Compound Types